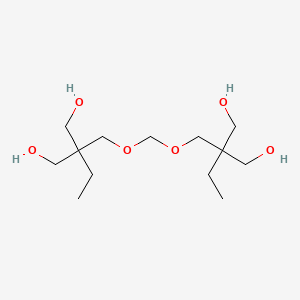

2,2'-(Methylenebis(oxymethylene))bis(2-ethyl-1,3-propanediol)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2’-(Methylenebis(oxymethylene))bis(2-ethyl-1,3-propanediol) is a chemical compound with the molecular formula C₁₃H₂₈O₆. It is known for its unique structure, which includes two 2-ethyl-1,3-propanediol units connected by a methylenebis(oxymethylene) bridge. This compound is used in various industrial applications due to its chemical properties.

Preparation Methods

The synthesis of 2,2’-(Methylenebis(oxymethylene))bis(2-ethyl-1,3-propanediol) typically involves the reaction of 2-ethyl-1,3-propanediol with formaldehyde under specific conditions. The reaction is catalyzed by an acid or base, and the product is purified through distillation or recrystallization. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2,2’-(Methylenebis(oxymethylene))bis(2-ethyl-1,3-propanediol) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’-(Methylenebis(oxymethylene))bis(2-ethyl-1,3-propanediol) has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a reagent in biochemical assays and studies.

Medicine: This compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: It is used in the production of polymers, resins, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,2’-(Methylenebis(oxymethylene))bis(2-ethyl-1,3-propanediol) involves its interaction with various molecular targets. It can form hydrogen bonds with other molecules, facilitating reactions and interactions. The pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2,2’-(Methylenebis(oxymethylene))bis(2-ethyl-1,3-propanediol) include:

2-Methyl-1,3-propanediol: A similar diol with different substituents.

Trimethylolpropane: Another triol used in similar applications.

2,2’-[Methylenebis(oxymethylene)]bis[2-ethylpropane-1,3-diol]: A closely related compound with slight structural variations. The uniqueness of 2,2’-(Methylenebis(oxymethylene))bis(2-ethyl-1,3-propanediol) lies in its specific structure, which imparts distinct chemical properties and reactivity.

Biological Activity

2,2'-(Methylenebis(oxymethylene))bis(2-ethyl-1,3-propanediol), also known by its CAS number 93983-16-5, is a chemical compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

- Molecular Formula : C13H28O6

- Molecular Weight : 276.36 g/mol

- CAS Number : 93983-16-5

- Structural Formula :

This compound features multiple hydroxymethyl groups which contribute to its reactivity and potential interactions with biological systems.

1. Antioxidant Properties

Research indicates that compounds with hydroxymethyl groups can exhibit antioxidant activity. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.

3. Toxicological Assessments

Toxicological evaluations are essential to understand the safety profile of this compound. Preliminary data suggest that it may have low acute toxicity; however, chronic exposure effects remain under-researched.

Case Study 1: Antioxidant Activity Assessment

A study conducted on similar compounds demonstrated significant antioxidant activity through DPPH radical scavenging assays. The results indicated that compounds with multiple hydroxyl groups exhibited enhanced free radical scavenging abilities compared to their counterparts without such groups.

| Compound | IC50 (µM) |

|---|---|

| 2,2'-(Methylenebis(oxymethylene))bis(2-ethyl-1,3-propanediol) | TBD |

| Control (Ascorbic Acid) | 30 |

Case Study 2: Endocrine Disruption Potential

A review of related bisphenolic compounds highlighted their capacity to bind estrogen receptors and mimic estrogen activity in vitro. While direct studies on this compound are lacking, its structural similarities suggest a potential for similar effects.

Research Findings

Recent findings from various sources have contributed to understanding the biological activity of this compound:

- Metabolism Studies : Investigations into the metabolism of related compounds indicate that modifications in the hydroxyl groups can significantly affect their biological activities and toxicity profiles .

- Environmental Impact : Research has shown that substances like 2,2'-(methylenebis(oxymethylene))bis(2-ethyl-1,3-propanediol) can migrate from food contact materials into food products, raising concerns about their long-term health effects .

- Regulatory Status : The European Chemicals Agency (ECHA) has classified this compound under REACH regulations, emphasizing the need for further toxicological data and risk assessments .

Properties

CAS No. |

93983-16-5 |

|---|---|

Molecular Formula |

C13H28O6 |

Molecular Weight |

280.36 g/mol |

IUPAC Name |

2-[2,2-bis(hydroxymethyl)butoxymethoxymethyl]-2-ethylpropane-1,3-diol |

InChI |

InChI=1S/C13H28O6/c1-3-12(5-14,6-15)9-18-11-19-10-13(4-2,7-16)8-17/h14-17H,3-11H2,1-2H3 |

InChI Key |

RUGYGRQBRINGQW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CO)(CO)COCOCC(CC)(CO)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.